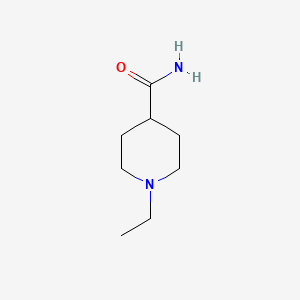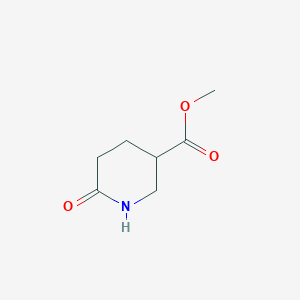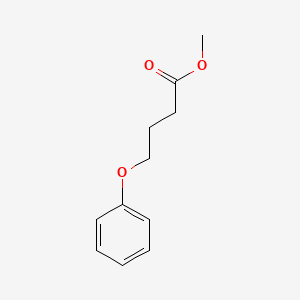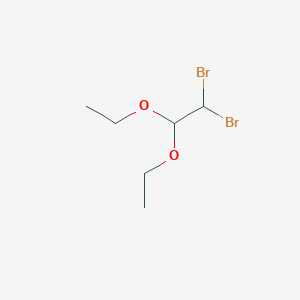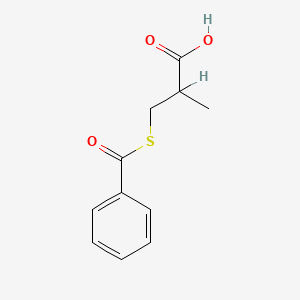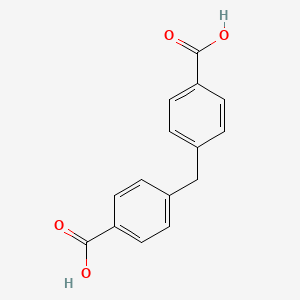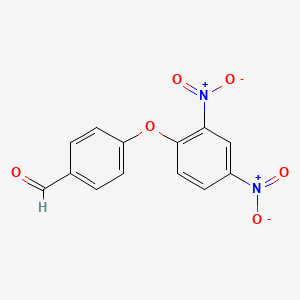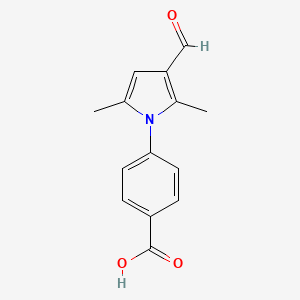
5-metil-1,2,4-triazol-3,4-diamina
Descripción general
Descripción
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Other methods include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .
Molecular Structure Analysis
1,2,4-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .
Aplicaciones Científicas De Investigación
Farmacología
5-Metil-1,2,4-triazol-3,4-diamina ha mostrado potencial en farmacología debido a su similitud estructural con los compuestos triazol conocidos por sus amplias actividades biológicas. Los triazoles son un componente central en muchas clases de fármacos, incluidos los antibacterianos, antifúngicos, anticancerígenos y antivirales . La capacidad del núcleo triazol para unirse a varias enzimas y receptores lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos.
Investigación anticancerígena
En la investigación anticancerígena, los derivados de triazol, incluidos los que tienen una estructura de this compound, se han explorado por sus actividades citotóxicas contra varias líneas celulares cancerosas . Estos compuestos se estudian por su potencial para inhibir el crecimiento de las células cancerosas y podrían conducir al desarrollo de nuevos medicamentos anticancerígenos.
Investigación antiviral
El potencial antiviral de los derivados de triazol es significativo, y los estudios indican que ciertos compuestos de triazol pueden exhibir actividad contra una gama de virus . La flexibilidad estructural de los triazoles permite la síntesis de derivados
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole scaffold have been reported to inhibit the chromatin remodeling amine oxidase lysine-specific demethylase 1 (lsd1) .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole-dipole interactions .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to cause increases in cellular histone 3 dimethyllysine 4 (h3k4me2), a gene transcription activating mark .
Pharmacokinetics
The molecular weight of 5-Methyl-1,2,4-triazole-3,4-diamine is 113.12 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to inhibit dna synthesis .
Action Environment
It is known that this compound is air-stable and soluble in dmso and dmf .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Methyl-4H-1,2,4-triazole-3,4-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of DNA synthesis. It interacts with several enzymes, including ribonucleoside-diphosphate reductase, which is essential for DNA synthesis and repair . The compound’s ability to inhibit this enzyme makes it a potential antineoplastic agent, as it can disrupt the proliferation of cancer cells. Additionally, 5-Methyl-4H-1,2,4-triazole-3,4-diamine has been shown to interact with other biomolecules, such as proteins and receptors, further influencing various biochemical pathways .
Cellular Effects
The effects of 5-Methyl-4H-1,2,4-triazole-3,4-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of DNA synthesis can lead to cell cycle arrest, preventing cells from proliferating . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, 5-Methyl-4H-1,2,4-triazole-3,4-diamine can affect gene expression by altering the transcriptional activity of specific genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 5-Methyl-4H-1,2,4-triazole-3,4-diamine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ribonucleoside-diphosphate reductase, which is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA . By inhibiting this enzyme, the compound effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, 5-Methyl-4H-1,2,4-triazole-3,4-diamine can bind to other biomolecules, such as proteins and receptors, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4H-1,2,4-triazole-3,4-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-4H-1,2,4-triazole-3,4-diamine remains stable under specific conditions, maintaining its inhibitory activity on DNA synthesis . Prolonged exposure to the compound can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 5-Methyl-4H-1,2,4-triazole-3,4-diamine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Methyl-4H-1,2,4-triazole-3,4-diamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits DNA synthesis, leading to reduced cell proliferation . At higher doses, 5-Methyl-4H-1,2,4-triazole-3,4-diamine can cause toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
5-Methyl-4H-1,2,4-triazole-3,4-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s primary metabolic pathway involves its interaction with ribonucleoside-diphosphate reductase, leading to the inhibition of DNA synthesis . Additionally, 5-Methyl-4H-1,2,4-triazole-3,4-diamine can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in nucleotide metabolism . These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.
Transport and Distribution
The transport and distribution of 5-Methyl-4H-1,2,4-triazole-3,4-diamine within cells and tissues are critical factors that influence its activity and efficacy. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, 5-Methyl-4H-1,2,4-triazole-3,4-diamine can localize to specific cellular compartments, where it exerts its inhibitory effects on DNA synthesis . The distribution of the compound within tissues is also influenced by its interaction with plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 5-Methyl-4H-1,2,4-triazole-3,4-diamine plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Targeting signals and post-translational modifications may influence the localization of 5-Methyl-4H-1,2,4-triazole-3,4-diamine, directing it to specific organelles or compartments within the cell . This precise localization is essential for the compound’s inhibitory effects on DNA synthesis and its overall therapeutic potential .
Propiedades
IUPAC Name |
5-methyl-1,2,4-triazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFPBXQUTZOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341643 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21532-07-0 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21532-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of the cadmium complex formed with 5-Methyl-4H-1,2,4-triazole-3,4-diamine and what is its significance?
A1: The research paper describes the synthesis and characterization of a trinuclear cadmium complex with the formula (Cd3(L)2(HL)2(µ-Cl)4Cl4) []. In this complex, L represents the deprotonated form of 5-Methyl-4H-1,2,4-triazole-3,4-diamine, and HL represents its neutral form.
Q2: How was the cadmium complex characterized in the study?
A2: The researchers employed a combination of techniques to characterize the synthesized cadmium complex. These included:
- Elemental Analysis: This technique confirmed the elemental composition of the complex, ensuring it aligned with the proposed formula [].
- FT-IR Spectroscopy: This method provided insights into the functional groups present in the complex, further supporting its structure [].
- Single-crystal X-Ray Diffraction: This powerful technique allowed for the determination of the three-dimensional structure of the complex, revealing the distorted octahedral geometry around the cadmium atoms and the bridging interactions within the trinuclear unit [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




